- The base-free Van Leusen reaction of cyclic imines on water: synthesis of N-fused imidazo 6,11-dihydro β-carboline derivatives, Organic & Biomolecular Chemistry, 2019, 17(21), 5234-5238

Cas no 918892-30-5 (A-Tosyl-(4-Chlorobenzyl) Isocyanide)

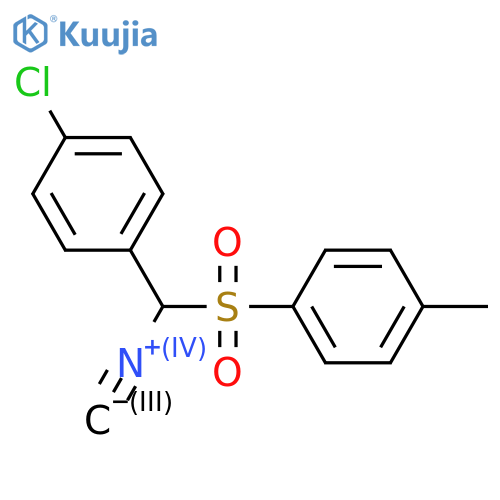

918892-30-5 structure

Produktname:A-Tosyl-(4-Chlorobenzyl) Isocyanide

CAS-Nr.:918892-30-5

MF:C15H12ClNO2S

MW:305.779281616211

MDL:MFCD04114779

CID:796980

A-Tosyl-(4-Chlorobenzyl) Isocyanide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Benzene,1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]-

- (4-CHLOROPHENYL)[(4-METHYLPHENYL)SULPHONYL]ACETONITRILE

- 1-[(4-chlorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene

- 1-chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]Benzene

- Alpha-Tosyl-(4-chlorobenzyl) isocyanide

- a-Tosyl-(4-chlorobenzyl) isocyanide

- (4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone

- OR1748

- 1-Chloro-4-[isocyano[(4-methylphenyl)sulfonyl]methyl]benzene (ACI)

- 1-Chloro-4-(isocyano(tosyl)methyl)benzene

- [1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide

- A-Tosyl-(4-Chlorobenzyl) Isocyanide

-

- MDL: MFCD04114779

- Inchi: 1S/C15H12ClNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3

- InChI-Schlüssel: OPRPWPBVEQTKNY-UHFFFAOYSA-N

- Lächelt: [C-]#[N+]C(S(C1C=CC(C)=CC=1)(=O)=O)C1C=CC(Cl)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 305.02800

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 20

- Anzahl drehbarer Bindungen: 3

Experimentelle Eigenschaften

- PSA: 42.52000

- LogP: 4.35170

A-Tosyl-(4-Chlorobenzyl) Isocyanide Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H332-H335

- Warnhinweis: P261-P280-P305+P351+P338

- Lagerzustand:Sealed in dry,2-8°C

A-Tosyl-(4-Chlorobenzyl) Isocyanide Zolldaten

- HS-CODE:2926909090

- Zolldaten:

China Zollkodex:

2926909090Übersicht:

299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

A-Tosyl-(4-Chlorobenzyl) Isocyanide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-1g |

[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |

918892-30-5 | 96% | 1g |

¥8726.45 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-250mg |

[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |

918892-30-5 | 96% | 250mg |

¥2841.78 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 49R0005-5g |

[1-(4-Chlorophenyl)-1-tosyl]methyl isocyanide |

918892-30-5 | 96% | 5g |

¥34958.27 | 2025-01-20 | |

| abcr | AB235610-5 g |

(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; . |

918892-30-5 | 95% | 5g |

€686.80 | 2022-06-11 | |

| abcr | AB235610-50mg |

(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; . |

918892-30-5 | 95% | 50mg |

€311.70 | 2025-02-21 | |

| TRC | T734005-500mg |

A-Tosyl-(4-Chlorobenzyl) Isocyanide |

918892-30-5 | 500mg |

$ 230.00 | 2022-06-02 | ||

| Ambeed | A201784-1g |

a-Tosyl-(4-chlorobenzyl) isocyanide |

918892-30-5 | 95% | 1g |

$223.0 | 2024-05-30 | |

| Alichem | A019140408-1g |

a-Tosyl-(4-chlorobenzyl) isocyanide |

918892-30-5 | 95% | 1g |

$474.33 | 2023-08-31 | |

| TRC | T734005-100mg |

A-Tosyl-(4-Chlorobenzyl) Isocyanide |

918892-30-5 | 100mg |

$ 70.00 | 2022-06-02 | ||

| abcr | AB235610-1 g |

(4-Chlorophenyl)(isocyano)methyl 4-methylphenyl sulphone, 95%; . |

918892-30-5 | 95% | 1g |

€271.30 | 2022-06-11 |

A-Tosyl-(4-Chlorobenzyl) Isocyanide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 30 min, 0 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 45 min, 0 °C; 45 min, 0 °C

Referenz

- Preparation of imidazolyl-biphenyl compounds as LXR modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: 2,6-Lutidine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; -10 °C → rt; 16 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- A Structure-based Design Approach for Generating High Affinity BRD4 D1-Selective Chemical Probes, Journal of Medicinal Chemistry, 2022, 65(3), 2342-2360

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ; 5 min, rt

1.2 Reagents: Triethylamine ; 10 min, rt

1.3 Solvents: 1,2-Dimethoxyethane ; 45 min, -5 °C

1.2 Reagents: Triethylamine ; 10 min, rt

1.3 Solvents: 1,2-Dimethoxyethane ; 45 min, -5 °C

Referenz

- Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents, Journal of Medicinal Chemistry, 2019, 62(3), 1330-1347

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Phosphorus oxychloride Solvents: Tetrahydrofuran ; 5 min, 25 °C; 25 °C → 0 °C

1.2 Reagents: Triethylamine ; 0 °C → 10 °C; 45 min, 5 - 10 °C

1.2 Reagents: Triethylamine ; 0 °C → 10 °C; 45 min, 5 - 10 °C

Referenz

- Preparation of imidazolylpyrimidines for the treatment of respiratory diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: 1,2-Dimethoxyethane ; -10 °C; 3 h, -5 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Synthesis, biological evaluation, and molecular modeling studies of novel heterocyclic compounds as anti-proliferative agents, Medicinal Chemistry Research, 2013, 22(12), 5654-5669

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Silver-Catalyzed Isocyanide-Isocyanide [3 + 2] Cross-Cycloaddition Involving 1,2-Group Migration: Efficient Synthesis of Trisubstituted Imidazoles, Chemistry - An Asian Journal, 2016, 11(20), 2841-2845

A-Tosyl-(4-Chlorobenzyl) Isocyanide Raw materials

A-Tosyl-(4-Chlorobenzyl) Isocyanide Preparation Products

A-Tosyl-(4-Chlorobenzyl) Isocyanide Verwandte Literatur

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577

918892-30-5 (A-Tosyl-(4-Chlorobenzyl) Isocyanide) Verwandte Produkte

- 36635-66-2((1-Phenyl-1-tosyl)methyl Isocyanide)

- 1398413-50-7(1-Tert-Butyl 6-methyl 3,4-dihydroquinoline-1,6(2H)-dicarboxylate)

- 2138202-88-5(5-(dimethylcarbamoyl)-4H,5H,6H,7H-1,2oxazolo4,5-cpyridin-3-ylmethanesulfonyl chloride)

- 2137999-78-9(3-Methanesulfonyl-3-methylbutane-1-sulfinyl chloride)

- 338967-06-9(1-5-(Benzyloxy)-2,4-dichlorophenyl-1H-imidazole-2-thiol)

- 1805147-54-9(4-Bromo-2-nitropyridine-3-carbonyl chloride)

- 905679-71-2(N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(2-methoxyphenoxy)acetamide)

- 1806845-74-8(5-(Chloromethyl)-3-cyano-2-(difluoromethyl)pyridine-4-acetonitrile)

- 2172205-05-7(2-{1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-cyclopropylformamido}acetic acid)

- 799769-97-4(3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:918892-30-5)A-Tosyl-(4-Chlorobenzyl) Isocyanide

Reinheit:99%

Menge:1g

Preis ($):201.0